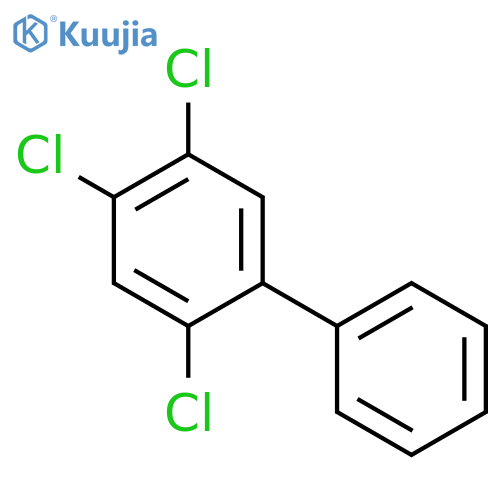Cas no 15862-07-4 (2,4,5-Trichlorobiphenyl)

2,4,5-Trichlorobiphenyl structure
商品名:2,4,5-Trichlorobiphenyl
2,4,5-Trichlorobiphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl,2,4,5-trichloro-
- 2, 4, 5-TRICHLOROBIPHENYL
- 2,4,5-Trichlorobiphenyl 9
- 2,4,5-Trichlorobiphenyl Solution
- 2,4,5-Trihlorobiphenyl
- PCB No 29
- 1,2,4-trichloro-5-phenylbenzene
- PCB-29,PCB 29
- 2,4,5-Trichloro-1,1'-biphenyl
- PCB 29
- BZ NO 29
- 2,4,5-PCB
- BALLSCHMITER NO 29
- biphenyl,2,4,5-trichloro-
- 2,4,5-Trichlorobiphenyl-d5
- 2,4,5-TRICHLOROBIPHENYL
- Biphenyl, 2,4,5-trichloro-
- PCB No. 29 10 microg/mL in Isooctane
- CHEMBL14127
- 1,1'-Biphenyl, 2,4,5-trichloro-; Biphenyl, 2,4,5-trichloro- (8CI); 2,4,5-Trichloro-1,1'-biphenyl; 2,4,5-Trichlorobiphenyl; PCB 29; 2,4,5-TriCB
- SCHEMBL2934305
- 1,1'-Biphenyl, 2,4,5-trichloro-
- 2,4,5-Trichloro-biphenyl
- V66M3S37YW
- PCB No. 29 100 microg/mL in Hexane
- 2,4,5-Trichloro-1,1'-biphenyl #
- AKOS015903872
- NS00074020
- InChI=1/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H
- VGVIKVCCUATMNG-UHFFFAOYSA-
- UNII-V66M3S37YW
- DTXSID0073405
- DTXCID6035100
- Q27291580
- 15862-07-4
- PCB No 29, analytical standard
- PCB No. 29
- 2,4,5-Trichloro-1,1-biphenyl
- 2,4,5-Trichlorobiphenyl
-
- MDL: MFCD00055248
- インチ: InChI=1S/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H
- InChIKey: VGVIKVCCUATMNG-UHFFFAOYSA-N
- ほほえんだ: C=1(C2=CC=CC=C2)C(=CC(Cl)=C(C1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 255.96100
- どういたいしつりょう: 255.961333
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 1.351±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 80 ºC
- ふってん: 334.36°C (rough estimate)
- フラッシュポイント: 100 °C
- 屈折率: 1.6040 (rough estimate)
- ようかいど: Insuluble (1.1E-4 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 5.31380
2,4,5-Trichlorobiphenyl セキュリティ情報
-
記号:


- シグナルワード:Warning
- 危害声明: H373,H410
- 警告文: P273,P501
- 危険物輸送番号:UN 2315
- WGKドイツ:3
- 危険カテゴリコード: R33;R50/53
- セキュリティの説明: 35-60-61
-
危険物標識:

- セキュリティ用語:9
- 危険レベル:9
- 包装グループ:II
- 包装等級:II
- リスク用語:R33
2,4,5-Trichlorobiphenyl 税関データ
- 税関コード:2903999010
- 税関データ:
中国税関コード:
2903999010概要:
29039999010ポリ塩化ビフェニルポリ臭化ビフェニル。規制条件:89(Prohibited exports,Prohibited imports).VAT:17.0%.税金還付率:9.0%。最低関税:5.5%。一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
8.輸出禁止
9.輸入禁止要約:
29039999010 2、3、3'、4、5、6-ヘキサクロロ-1、1'-ビフェニル。管理条件:89(輸出禁止貨物リストに入っているもの、輸入禁止貨物リストに入っているもの)。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇:5.5%。一般関税:30.0%
2,4,5-Trichlorobiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | C-029S-TP-1mL |
2,4,5-Trichlorobiphenyl,100 μg/mL in Isooctane |
15862-07-4 | 100 μg/mL in Isooctane | 1mL |
¥ 232 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40670-10mg |
2,4,5-Trichlorobiphenyl |
15862-07-4 | 10mg |
¥808.0 | 2021-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-OR222-1ml |
2,4,5-Trichlorobiphenyl |
15862-07-4 | 100 ug/mL in Isooctane | 1ml |
¥838.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P115143-10mg |
2,4,5-Trichlorobiphenyl |
15862-07-4 | 10mg |
¥626.90 | 2023-09-01 | ||
| BAI LING WEI Technology Co., Ltd. | TS2268813.12-100-IO-1ea |
2,4,5-Trihlorobiphenyl; 1 mL x 100 μg/mL in isooctane |
15862-07-4 | 1 mL x 100 μg/mL in isooctane | 1ea |
¥852 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | DRE-C20002900-10mg |
PCB No. 29 |
15862-07-4 | 10mg |
¥ 620 | 2022-04-26 | ||
| TRC | T896848-0.5mg |
2,4,5-Trichlorobiphenyl |
15862-07-4 | 0.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T896848-1mg |
2,4,5-Trichlorobiphenyl |
15862-07-4 | 1mg |
$75.00 | 2023-05-17 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P128428-1ml |
2,4,5-Trichlorobiphenyl |
15862-07-4 | 100 ug/mL in Isooctane | 1ml |
¥524.90 | 2023-09-01 | |
| TRC | T896848-.5mg |
2,4,5-Trichlorobiphenyl |
15862-07-4 | 5mg |
$64.00 | 2023-05-17 |
2,4,5-Trichlorobiphenyl 関連文献
-
Lingtao Kong,Jin Wang,Fanli Meng,Xing Chen,Zhen Jin,Mingqiang Li,Jinhuai Liu,Xing-Jiu Huang J. Mater. Chem. 2011 21 11109
-
Stuart Harrad,Matthew Robson,Sadegh Hazrati,Victoria S. Baxter-Plant,Kevin Deplanche,Mark D. Redwood,Lynne E. Macaskie J. Environ. Monit. 2007 9 314
-
Ziyi Wang,Feifei Wang,Rong Zhang,Zuo Wang,Xinzhen Du New J. Chem. 2019 43 5055
-
Mingguang Ma,Yunxia Wei,Huijuan Wei,Xianyu Liu,Haixia Liu RSC Adv. 2021 11 28632
-
Mingguang Ma,Yunxia Wei,Huijuan Wei,Xianyu Liu,Haixia Liu RSC Adv. 2021 11 28632
15862-07-4 (2,4,5-Trichlorobiphenyl) 関連製品
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 13769-43-2(potassium metavanadate)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:15862-07-4)PCB 29

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ